1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-16-6-7-18-9-8-17-5-4-13-10(11(14)15)2-3-12-13/h2-3H,4-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBSFJAWZMHUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCN1C(=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917440-01-7 | |
| Record name | 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-pyrazole-5-carboxylic acid, also known by its CAS number 1917440-01-7, is a pyrazole derivative that has garnered attention in recent years for its potential biological activities. This compound features a complex structure that may influence its interaction with biological systems, leading to various pharmacological effects. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 270.29 g/mol
- CAS Number : 1917440-01-7
This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. A notable study evaluated the cytotoxic effects of related pyrazole compounds on human cancer cell lines, revealing IC values ranging from 5 µM to 15 µM for different derivatives .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Cell Line | IC (µM) |
|---|---|---|
| Compound A | HT-29 | 10 |
| Compound B | MCF-7 | 8 |
| Compound C | A549 | 12 |
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives are also recognized for their anti-inflammatory activities. A study demonstrated that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents . The mechanism of action often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as COX and HDAC, which play significant roles in cancer progression and inflammation .
- Receptor Modulation : Some studies suggest that pyrazole derivatives can modulate receptor activity involved in pain and inflammation pathways .
Study on Cytotoxicity
A specific case study investigated the cytotoxic effects of this compound on breast cancer cell lines. The study utilized an MTT assay to measure cell viability after treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC value calculated at approximately 9 µM after 48 hours of exposure .
In Vivo Studies
In vivo studies involving animal models have also been conducted to assess the anti-inflammatory effects of pyrazole derivatives. These studies reported a significant reduction in paw edema in rats treated with the compound compared to control groups, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Pyrazole-Carboxylic Acids
Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and chain length. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazole-Carboxylic Acids
Impact of Substituent Position and Chain Length
- Ethylene Glycol Chain Length : The target compound’s extended triethylene glycol chain (OCH₂CH₂OCH₂CH₂OCH₃ ) significantly increases hydrophilicity compared to analogs with shorter chains (e.g., 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid ). This property is critical for improving aqueous solubility in drug formulations .
- Carboxylic Acid Position : Pyrazole-5-carboxylic acids (e.g., target compound) allow for linear hydrogen bonding, whereas pyrazole-3-carboxylic acids (e.g., 2-ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid ) adopt bent conformations, affecting receptor binding .
- Electron-Withdrawing Groups : Substituents like trifluoroethoxy () increase acidity (pKa ~3.5–4.0) and metabolic resistance, making them suitable for herbicides or protease inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
